molecular formula C17H15N3O2 B7477383 4-acetamido-N-[4-(cyanomethyl)phenyl]benzamide

4-acetamido-N-[4-(cyanomethyl)phenyl]benzamide

Cat. No.: B7477383
M. Wt: 293.32 g/mol
InChI Key: AIQWOKLYXGANRI-UHFFFAOYSA-N
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Description

4-acetamido-N-[4-(cyanomethyl)phenyl]benzamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are extensively used in the synthesis of various heterocyclic compounds. The presence of both acetamido and cyanomethyl groups in the structure makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-acetamido-N-[4-(cyanomethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-12(21)19-15-8-4-14(5-9-15)17(22)20-16-6-2-13(3-7-16)10-11-18/h2-9H,10H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQWOKLYXGANRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-[4-(cyanomethyl)phenyl]benzamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of substituted aryl amines with alkyl cyanoacetates. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

In industrial settings, the solvent-free reaction of aryl amines with ethyl cyanoacetate is widely used due to its efficiency and cost-effectiveness. This method involves heating the reactants to high temperatures to facilitate the formation of cyanoacetanilides .

Mechanism of Action

The mechanism of action of 4-acetamido-N-[4-(cyanomethyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the acetamido group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyanophenyl)acetamide
  • N-(4-cyanomethylphenyl)acetamide
  • N-(4-acetamidophenyl)benzamide

Uniqueness

4-acetamido-N-[4-(cyanomethyl)phenyl]benzamide is unique due to the presence of both acetamido and cyanomethyl groups, which confer distinct reactivity and biological activity. This dual functionality makes it a valuable intermediate in the synthesis of complex heterocyclic compounds and potential therapeutic agents .

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